molecular formula C12H17ClN2O2S B6998134 N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine

N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine

Cat. No.: B6998134
M. Wt: 288.79 g/mol
InChI Key: MOSHDWRCRXDPTN-UHFFFAOYSA-N
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Description

N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a chloropyridine moiety linked to a dioxothiolan ring, making it a subject of interest in medicinal chemistry and industrial applications.

Properties

IUPAC Name

N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-15(7-10-4-6-18(16,17)9-10)8-12-11(13)3-2-5-14-12/h2-3,5,10H,4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSHDWRCRXDPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCS(=O)(=O)C1)CC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine and 1,1-dioxothiolane.

    Alkylation Reaction: 3-chloropyridine undergoes alkylation with a suitable alkylating agent to introduce the methyl group.

    Formation of the Dioxothiolan Ring: The intermediate product is then reacted with 1,1-dioxothiolane under controlled conditions to form the dioxothiolan ring.

    Final Product Formation: The final step involves the methylation of the amine group to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxothiolan ring.

    Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting the chlorine atom to a hydrogen atom.

    Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest for developing new therapeutic agents.

Medicine

Medically, derivatives of this compound are explored for their potential as pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

Industrially, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as an intermediate in the production of pesticides.

Mechanism of Action

The mechanism of action of N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzyme active sites, while the dioxothiolan ring can undergo redox reactions, influencing cellular processes. These interactions can modulate signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chloropyridin-2-yl)methyl]-N-methylmethanamine: Lacks the dioxothiolan ring, making it less versatile in redox reactions.

    N-[(3-bromopyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine: Similar structure but with a bromine atom, which can alter its reactivity and biological activity.

    N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-ethylmethanamine: Contains an ethyl group instead of a methyl group, affecting its steric properties and interactions.

Uniqueness

N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine is unique due to the presence of both the chloropyridine and dioxothiolan moieties. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.

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